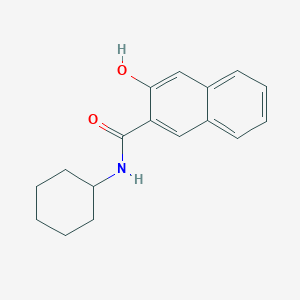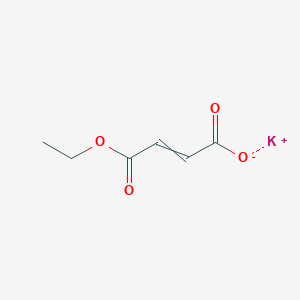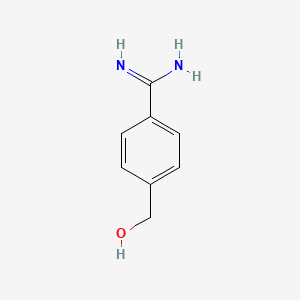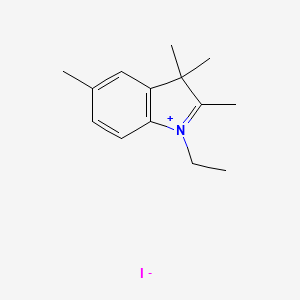
N-cyclohexyl-3-hydroxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-hydroxy-2-naphthamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the carboxamide functional group, and a hydroxyl group on the naphthalene ring. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-3-hydroxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of n-Cyclohexyl-3-oxonaphthalene-2-carboxamide.
Reduction: Formation of n-Cyclohexyl-3-aminonaphthalene-2-carboxamide.
Substitution: Formation of n-Cyclohexyl-3-alkoxynaphthalene-2-carboxamide or n-Cyclohexyl-3-acyloxynaphthalene-2-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-3-hydroxy-2-naphthamide has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-hydroxy-2-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Phenyl-3-hydroxynaphthalene-2-carboxamide
- n-Benzyl-3-hydroxynaphthalene-2-carboxamide
- n-Methyl-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-cyclohexyl-3-hydroxy-2-naphthamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl, benzyl, and methyl analogs.
Propriétés
Numéro CAS |
6940-31-4 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-cyclohexyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h4-7,10-11,14,19H,1-3,8-9H2,(H,18,20) |
Clé InChI |
XMCXTRGQLIANRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B1659851.png)
![(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B1659852.png)

